molecular formula C14H13BN2O5 B11831284 Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate

Cat. No.: B11831284
M. Wt: 300.08 g/mol
InChI Key: DJEHRDOKXKPPLO-UHFFFAOYSA-N
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Description

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzo[c][1,2]oxaborole moiety linked to a pyrimidine ring. The presence of the boron atom in its structure is particularly noteworthy, as it imparts unique chemical properties that can be exploited in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the acylation process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the ethyl ester group can be replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents like methanol, ethanol, and acetonitrile. Reaction conditions often involve controlled temperatures ranging from -10°C to 100°C, depending on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions typically result in the formation of new ester or amide derivatives.

Scientific Research Applications

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it binds to the catalytic domain of PDE4B2, inhibiting its activity . This inhibition leads to a decrease in the production of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects. The boron atom in the compound plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)oxy)pyrimidine-5-carboxylate is unique due to its specific pyrimidine linkage, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H13BN2O5

Molecular Weight

300.08 g/mol

IUPAC Name

ethyl 2-[(1-hydroxy-3H-2,1-benzoxaborol-6-yl)oxy]pyrimidine-5-carboxylate

InChI

InChI=1S/C14H13BN2O5/c1-2-20-13(18)10-6-16-14(17-7-10)22-11-4-3-9-8-21-15(19)12(9)5-11/h3-7,19H,2,8H2,1H3

InChI Key

DJEHRDOKXKPPLO-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=NC=C(C=N3)C(=O)OCC)O

Origin of Product

United States

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